

Controlling the molecular weight of levan during synthesis.

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Compound of Interest

Compound Name: *Levan*

Cat. No.: *B1592505*

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Technical Support Center: Levan Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight (MW) of **levan** during its enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the molecular weight of synthesized **levan**?

A1: The concentration of the sucrose substrate is the most critical factor in controlling the molecular weight of **levan**. Generally, an inverse relationship is observed: higher sucrose concentrations favor the synthesis of low-molecular-weight (LMW) **levan** and fructooligosaccharides (FOS), while lower sucrose concentrations tend to produce high-molecular-weight (HMW) **levan**.^[1] This is because at high concentrations, sucrose can act as an acceptor for the fructosyl-enzyme intermediate, leading to the formation of shorter chains.

Q2: How do reaction temperature and pH affect the molecular weight of **levan**?

A2: Temperature and pH significantly influence both the activity of the **levansucrase** enzyme and the resulting **levan** molecular weight.

- Temperature: Increasing the temperature can lead to a decrease in the molecular weight of the synthesized **levan**.^{[2][3]} For instance, one study noted that for *Bacillus licheniformis*, as

the temperature increased from 37°C to 50°C, the molecular weight of the **levan** produced decreased.[2] The optimal temperature for **levan** production may differ from the optimal temperature for enzyme activity. For example, with a *Bacillus subtilis* strain, maximum **levansucrase** activity was observed at 50°C, but **levan** production was higher at 40°C.[4]

- pH: The optimal pH for **levan** synthesis is typically between 6.0 and 8.0.[4] Highly acidic conditions (e.g., pH 3.5 and below) have been shown to shift polymerization towards HMW **levan**. The stability of the enzyme is also pH-dependent, with most **levansucrases** functioning optimally in a slightly acidic to neutral pH range.[4][5]

Q3: What is the role of the **levansucrase** enzyme concentration in determining **levan**'s molecular weight?

A3: The concentration of the **levansucrase** enzyme plays a key role. High enzyme concentrations can favor the production of LMW **levan**, as more enzyme active sites are available to initiate new polymer chains simultaneously. Conversely, low enzyme concentrations may promote the synthesis of HMW **levan** as individual polymer chains have a longer time to extend before the reaction terminates.

Q4: How does the reaction time influence the final molecular weight?

A4: The molecular weight of **levan** can change over the course of the reaction. Typically, the molecular weight increases initially and may then decrease with prolonged incubation times.[2] This decrease is often attributed to the inherent hydrolytic activity of the **levansucrase** enzyme, which can break down the newly synthesized **levan** chains, particularly under suboptimal conditions or after the depletion of sucrose.[6]

Troubleshooting Guide

This guide addresses common issues encountered during **levan** synthesis experiments aimed at controlling molecular weight.

Problem 1: The synthesized **levan** has a lower molecular weight than expected.

Possible Cause	Suggested Solution
Sucrose Concentration is Too High	Decrease the initial sucrose concentration in your reaction mixture. High sucrose levels promote the synthesis of shorter levan chains and FOS.
Reaction Temperature is Too High	Lower the reaction temperature. Higher temperatures can increase the rate of hydrolysis relative to polymerization, resulting in smaller polymers. [2] [3]
Enzyme Concentration is Too High	Reduce the concentration of levansucrase. A lower enzyme-to-substrate ratio can promote the elongation of existing chains rather than the initiation of new ones.
Reaction Time is Too Long	Optimize the reaction time. Perform a time-course experiment to identify the point of maximum molecular weight before significant enzymatic hydrolysis occurs. [6]
Suboptimal pH	Ensure the reaction buffer pH is optimal for HMW levan synthesis for your specific enzyme. For some systems, a more neutral or slightly acidic pH may be favorable.

Problem 2: The synthesized **levan** has a higher molecular weight than expected.

Possible Cause	Suggested Solution
Sucrose Concentration is Too Low	Increase the initial sucrose concentration. This will favor the production of a larger number of smaller polymer chains. [1]
Reaction Temperature is Too Low	Increase the reaction temperature within the enzyme's stable range. This can shift the balance from polymerization to hydrolysis, yielding smaller products.
Enzyme Concentration is Too Low	Increase the concentration of levansucrase to encourage the initiation of more polymer chains, leading to a lower average molecular weight.
Reaction Time is Too Short	Increase the incubation time. However, monitor for potential degradation due to the enzyme's hydrolytic activity in later stages.

Problem 3: The yield of **levan** is very low.

Possible Cause	Suggested Solution
Suboptimal Temperature or pH	Verify that the reaction temperature and pH are optimal for your specific levansucrase's synthetic activity. These conditions can differ from those that favor HMW or LMW synthesis. For a <i>B. siamensis</i> enzyme, optimal conditions for levan biosynthesis were found to be 37°C and pH 6.0. [1]
Enzyme Inactivation	Ensure proper storage and handling of the enzyme. Check for the presence of any inhibiting ions or compounds in your reaction mixture.
Insufficient Sucrose	While low sucrose favors HMW levan, extremely low concentrations will limit the total amount of polymer that can be synthesized. Ensure the substrate is not the limiting factor for yield.
Incorrect Purification Method	Levan is typically precipitated with cold ethanol. Ensure you are using a sufficient volume of ethanol (typically 2-3 volumes) and allowing adequate time for precipitation at a low temperature (-20°C).

Data on Synthesis Parameters and Levan MW

The following tables summarize quantitative data from various studies, illustrating the impact of reaction conditions on **levan**'s molecular weight.

Table 1: Effect of Sucrose Concentration on **Levan** Molecular Weight

Microbial Source	Sucrose Conc. (% w/v)	Temperature (°C)	pH	Resulting Levan Molecular Weight (Da)
Bacillus siamensis	10	37	6.0	2.24% (w/v) of 10 ⁶ Da and 4.01% (w/v) of 50 kDa
Bacillus siamensis	20	37	6.0	0.79% (w/v) of 10 ⁶ Da and 14.5% (w/v) of 50 kDa[1]
Bacillus subtilis	High (e.g., 60%)	-	-	Low MW (10 ³ - 10 ⁵ Da)
Various Bacillus strains	Low (20-30%)	-	-	High MW (>10 ⁶ Da)[1]

Table 2: Effect of Temperature on **Levan** Synthesis

Microbial Source	Sucrose Conc. (% w/v)	Temperature (°C)	pH	Observations
Bacillus licheniformis	30 - 50	37 - 50	-	MW of levan decreased as temperature increased.[2]
Bacillus subtilis	-	40	6.0 - 8.0	Higher levan production compared to 50°C or 60°C.[4]
Bacillus subtilis	-	50	6.0	Highest levansucrase activity, but lower levan production. [4]
Bacillus siamensis	20	37	6.0	Maximum levan yield (14.59% w/v).[1]
Bacillus siamensis	20	50	6.0	Yield significantly decreased to 0.68% (w/v).[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Levan

This protocol provides a general method for the in-vitro synthesis of **levan** using a purified **levansucrase** enzyme.

- Prepare Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate or phosphate buffer) and adjust to the optimal pH for the chosen enzyme (typically pH 5.0-7.0). [1][7]

- **Prepare Sucrose Solution:** Dissolve sucrose in the reaction buffer to achieve the desired final concentration (e.g., 100 g/L to 400 g/L).
- **Enzyme Addition:** Add the purified **levansucrase** enzyme to the sucrose solution. The optimal enzyme dose may vary (e.g., 1 to 25 U per gram of sucrose).^[7]
- **Incubation:** Incubate the reaction mixture at the desired temperature (e.g., 30°C to 50°C) with gentle agitation for a predetermined time (e.g., 2 to 24 hours).^[7]
- **Terminate Reaction:** Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- **Precipitate **Levan**:** Add 2-3 volumes of ice-cold ethanol to the reaction mixture and store overnight at a low temperature (e.g., 4°C or -20°C) to precipitate the **levan** polymer.^{[7][8]}
- **Isolate **Levan**:** Centrifuge the mixture (e.g., at 10,000 x g for 20 minutes at 4°C) to pellet the precipitated **levan**.^[7]
- **Wash and Dry:** Discard the supernatant, wash the **levan** pellet with 70% ethanol to remove residual sugars, and dry the final product (e.g., by lyophilization or in a vacuum oven).

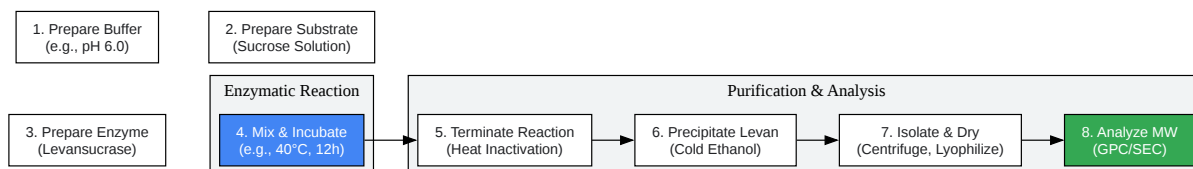
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size-Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of polymers like **levan**.^{[9][10]}

- **System Preparation:**
 - Select an appropriate GPC/SEC column set suitable for the expected molecular weight range of your **levan** samples.
 - Prepare a mobile phase (e.g., aqueous buffer like sodium nitrate or phosphate buffer) and ensure it is filtered and degassed.
 - Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

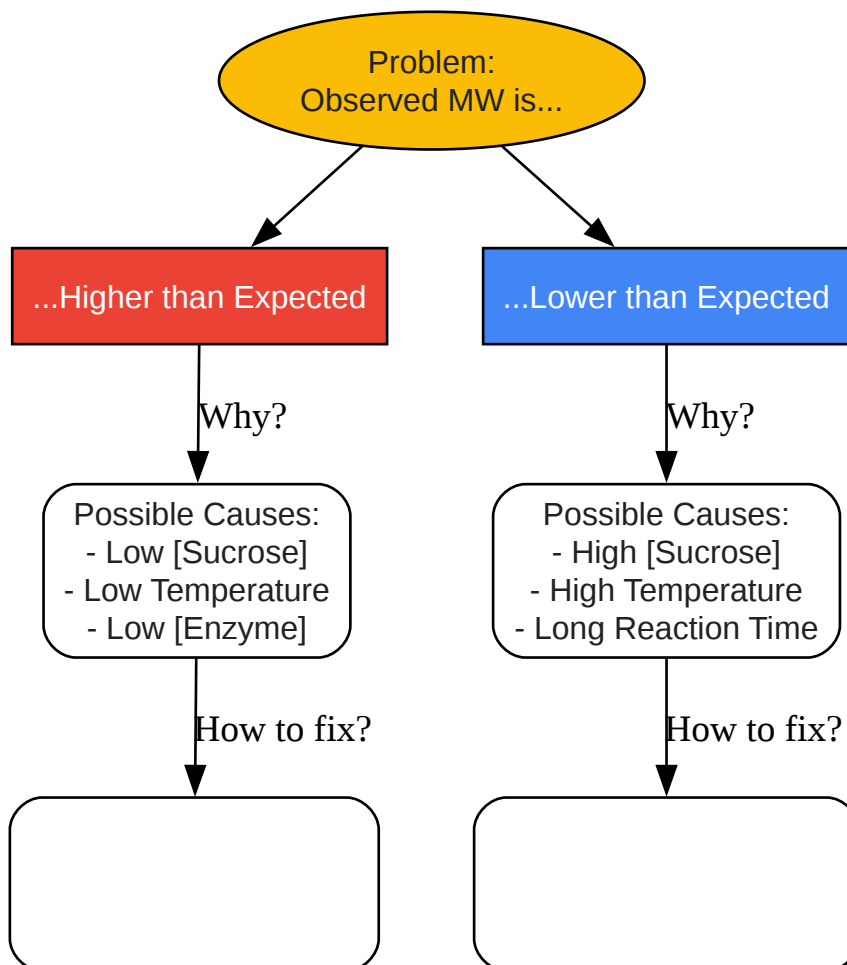
- Calibration:
 - Prepare a series of polymer standards (e.g., pullulan or dextran) with known, narrow molecular weight distributions.
 - Inject each standard individually and record its elution volume (or retention time).
 - Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the corresponding elution volume.[\[11\]](#)
- Sample Preparation:
 - Dissolve the purified, dried **levan** sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
 - Filter the sample through a syringe filter (e.g., 0.22 or 0.45 μ m) to remove any particulate matter.[\[11\]](#)
- Analysis:
 - Inject the prepared **levan** sample into the GPC system.
 - Record the chromatogram, which shows the detector response (e.g., refractive index) versus elution volume.
- Data Processing:
 - Using the GPC software, integrate the peak(s) in the sample chromatogram.
 - The software will use the calibration curve to calculate the molecular weight distribution and averages (e.g., weight-average molecular weight, Mw, and number-average molecular weight, Mn) for the **levan** sample.[\[9\]](#)

Visualizations



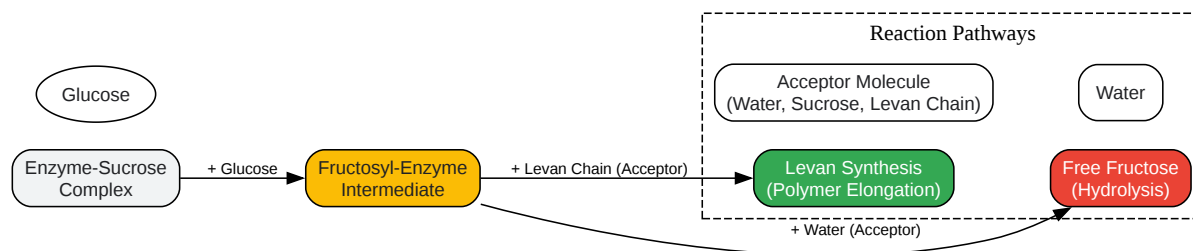
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Caption: Workflow for **levan** synthesis and analysis.



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Caption: Decision tree for troubleshooting **levan** MW.



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References

- 1. Characterization of levansucrase produced by novel *Bacillus siamensis* and optimization of culture condition for levan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of levan and a new method for the assay of levansucrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levan from *Leuconostoc citreum* BD1707: production optimization and changes in molecular weight distribution during cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Cloning and Expression of Levansucrase Gene of *Bacillus velezensis* BM-2 and Enzymatic Synthesis of Levan [mdpi.com]
- 8. Biosynthesis of Levan, a Bacterial Extracellular Polysaccharide, in the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]

- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Analysis of Protein Molecular Weight by Gel Permeation Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
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